360A iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

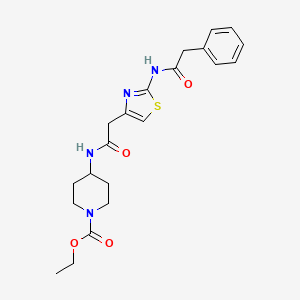

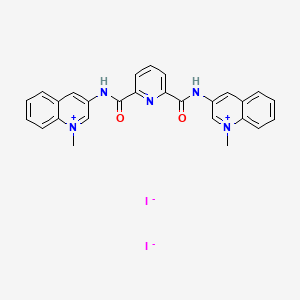

360A iodide is a selective stabilizer of G-quadruplex structures and also inhibits telomerase activity with an IC50 of 300 nM for telomerase in TRAP-G4 assay .

Synthesis Analysis

The synthesis of 360A iodide is a customized process. The synthesis team uses excellent synthesis technology and capabilities .Molecular Structure Analysis

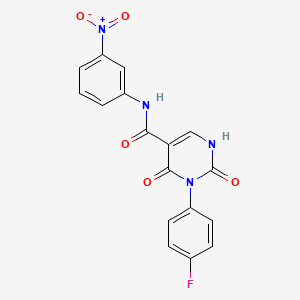

The molecular formula of 360A iodide is C27H23I2N5O2 . It has a molecular weight of 576.42 .Chemical Reactions Analysis

360A iodide inhibits telomerase activity and stabilizes G-quadruplex structures . It has been found to cause Rad51-dependent telomere aberrations preferentially involving the lagging strand telomeres .Physical And Chemical Properties Analysis

360A iodide is a solid substance with a light yellow to yellow color . It is insoluble in water, ethanol, and DMSO .Scientific Research Applications

Interaction with Human Telomeric G-Quadruplex Structures : A study by Saintomé et al. (2018) reported that 360A iodide and its dimeric analogue bind to human telomeric DNA G-quadruplex structures. This binding exhibits unique features and shows that the dimeric ligand is more effective at displacing RPA (a single-stranded DNA binding protein) from telomeric DNA.

Binding to Tetrahelical DNA Structures : Kotar et al. (2019) found that 360A iodide binds strongly to a distinct AGCGA-quadruplex tetrahelical DNA structure, differing significantly from traditional G-quadruplexes. Their study, as published in Chemistry (Weinheim an Der Bergstrasse, Germany), demonstrates that upon binding, 360A does not induce a conformational switch in the DNA but intercalates between quartets in the central cavity of the structure.

Potential in Cancer Treatment : Research by Granotier et al. (2005) explored the use of 360A iodide as a G-quadruplex ligand, potentially stabilizing G-quadruplex structures at telomeres in human cells. This stabilization could be a novel approach in cancer treatment, as it might interfere with telomere maintenance and cell immortality.

Molecular Chaperone for Quadruplex Formation : A study by Cian and Mergny (2007) discussed how 360A iodide acts not only by binding to preformed quadruplexes but also as a chaperone for tetramolecular complexes. This finding has significant implications for the in vitro and in vivo applications of quadruplexes.

Characterization of Silver Iodide Nanoparticles : In a study by Liu et al. (2012), the characterization of silver iodide nanoparticles synthesized in a spinning disk reactor was discussed. This research contributes to the understanding of the formation and properties of silver iodide at the nanoscale, which could be relevant for the applications of 360A iodide in nanotechnology.

Mechanism of Action

Safety and Hazards

During combustion, 360A iodide may emit irritant fumes . It is recommended to wear self-contained breathing apparatus and protective clothing while handling it .

Relevant Papers Two papers have been published on the use of 360A iodide . One paper, published in Nucleic Acids Research in 2022, and another in Cell Death Disease in 2021 . These papers could provide more detailed information on the use and effects of 360A iodide.

properties

IUPAC Name |

2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide;diiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O2.2HI/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21;;/h3-17H,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDYPTJPHHNFEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C.[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23I2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

360A iodide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-(3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2487903.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2487904.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487905.png)

![N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2487910.png)